4-Iodopyridine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodopyridine-2,3-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H2IN3 It is a derivative of pyridine, where the iodine atom is attached to the fourth position of the pyridine ring, and two cyano groups are attached to the second and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodopyridine-2,3-dicarbonitrile typically involves the iodination of pyridine derivatives followed by the introduction of cyano groups. One common method is the reaction of 4-iodopyridine with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Iodopyridine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyano groups can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-aminopyridine-2,3-dicarbonitrile or 4-thiopyridine-2,3-dicarbonitrile can be formed.
Cyclization Products: Cyclization reactions can lead to the formation of fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
4-Iodopyridine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Iodopyridine-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and cyano groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: Similar structure but with the iodine atom at the second position.
3-Iodopyridine: Iodine atom at the third position.
4-Iodopyridine-2,6-dicarbonitrile: Similar structure but with cyano groups at the second and sixth positions.
Uniqueness
4-Iodopyridine-2,3-dicarbonitrile is unique due to the specific positioning of the iodine atom and cyano groups, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C7H2IN3 |
---|---|
Molecular Weight |
255.02 g/mol |
IUPAC Name |
4-iodopyridine-2,3-dicarbonitrile |
InChI |
InChI=1S/C7H2IN3/c8-6-1-2-11-7(4-10)5(6)3-9/h1-2H |
InChI Key |
YVYIZWAEWOKHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.